molecular formula C13H18ClNO2 B248734 2-(4-chlorophenoxy)-N-(1-ethylpropyl)acetamide

2-(4-chlorophenoxy)-N-(1-ethylpropyl)acetamide

Cat. No. B248734
M. Wt: 255.74 g/mol
InChI Key: FARLDGUYNJJNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(1-ethylpropyl)acetamide, also known as A-836,339, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate various physiological processes, including pain, inflammation, and mood. By inhibiting FAAH, A-836,339 can increase the levels of endocannabinoids and potentially provide therapeutic benefits.

Mechanism of Action

2-(4-chlorophenoxy)-N-(1-ethylpropyl)acetamide works by inhibiting the activity of FAAH, which is responsible for breaking down endocannabinoids. By inhibiting FAAH, 2-(4-chlorophenoxy)-N-(1-ethylpropyl)acetamide can increase the levels of endocannabinoids, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(1-ethylpropyl)acetamide has been shown to produce a range of biochemical and physiological effects. It can increase the levels of endocannabinoids, which can activate cannabinoid receptors and produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. It can also affect other physiological processes, including appetite, metabolism, and immune function.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-N-(1-ethylpropyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. It has also been shown to be well-tolerated in animal studies, which suggests that it may have a favorable safety profile.
However, there are also some limitations to using 2-(4-chlorophenoxy)-N-(1-ethylpropyl)acetamide in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels in vivo. It is also a synthetic compound, which means that it may not accurately reflect the effects of endocannabinoids in the body.

Future Directions

There are several potential future directions for research on 2-(4-chlorophenoxy)-N-(1-ethylpropyl)acetamide. One area of interest is the development of more potent and selective FAAH inhibitors, which could have improved therapeutic efficacy. Another area of interest is the investigation of the effects of 2-(4-chlorophenoxy)-N-(1-ethylpropyl)acetamide on other physiological processes, including cognition and memory. Finally, there is a need for more research on the safety and tolerability of 2-(4-chlorophenoxy)-N-(1-ethylpropyl)acetamide in humans, which could pave the way for its use in clinical trials.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-(1-ethylpropyl)acetamide involves several steps, including the reaction of 4-chlorophenol with 1-bromo-3-chloropropane to form 2-(4-chlorophenoxy)propane. This intermediate is then reacted with ethylmagnesium bromide to form 2-(4-chlorophenoxy)propan-1-ol, which is then converted to the final product by reaction with acetic anhydride and triethylamine.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(1-ethylpropyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. It has also been investigated for its potential use in the treatment of substance abuse, obesity, and neurodegenerative disorders.

properties

Product Name

2-(4-chlorophenoxy)-N-(1-ethylpropyl)acetamide

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-pentan-3-ylacetamide

InChI

InChI=1S/C13H18ClNO2/c1-3-11(4-2)15-13(16)9-17-12-7-5-10(14)6-8-12/h5-8,11H,3-4,9H2,1-2H3,(H,15,16)

InChI Key

FARLDGUYNJJNHN-UHFFFAOYSA-N

SMILES

CCC(CC)NC(=O)COC1=CC=C(C=C1)Cl

Canonical SMILES

CCC(CC)NC(=O)COC1=CC=C(C=C1)Cl

Origin of Product

United States

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